molecular formula C11H7N3S B5731441 6-Sulfanyl-2,3'-bipyridine-5-carbonitrile

6-Sulfanyl-2,3'-bipyridine-5-carbonitrile

Cat. No.: B5731441
M. Wt: 213.26 g/mol
InChI Key: PREZJTKROSTHFW-UHFFFAOYSA-N
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Description

6-Sulfanyl-2,3’-bipyridine-5-carbonitrile is a chemical compound that belongs to the bipyridine family Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanyl-2,3’-bipyridine-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids. Another method is the Stille coupling, which employs tin reagents. These reactions are usually carried out under inert conditions to prevent oxidation and require precise control of temperature and pH to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, making the process more efficient and scalable. Additionally, the use of automated systems can reduce the risk of human error and improve the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Sulfanyl-2,3’-bipyridine-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Sulfanyl-2,3’-bipyridine-5-carbonitrile largely depends on its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and function. For example, in medicinal chemistry, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Sulfanyl-2,3’-bipyridine-5-carbonitrile is unique due to the presence of both a sulfanyl group and a carbonitrile group, which can significantly influence its reactivity and binding properties. This makes it a versatile compound for various applications, particularly in forming metal complexes with unique properties .

Properties

IUPAC Name

6-pyridin-3-yl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3S/c12-6-8-3-4-10(14-11(8)15)9-2-1-5-13-7-9/h1-5,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREZJTKROSTHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C(=S)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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